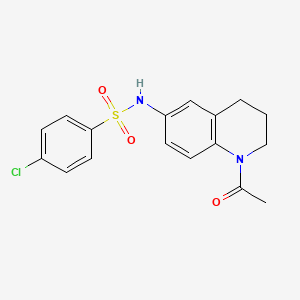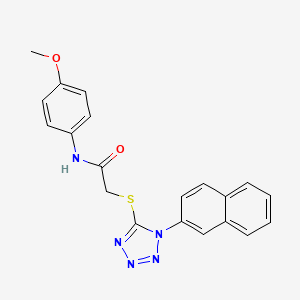![molecular formula C26H32N4O3 B2407872 3-[6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione CAS No. 896383-70-3](/img/structure/B2407872.png)
3-[6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives, which are part of the compound, has been a subject of extensive research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The compound contains a piperazine moiety, which is a six-membered ring containing two nitrogen atoms at opposite positions in the ring . It also contains a quinazoline-2,4-dione structure, which is a type of quinazoline, a class of organic compounds that are bicyclic, containing two fused six-membered aromatic rings, one of which is nitrogen-containing.Physical And Chemical Properties Analysis
The compound has a molecular weight of 427.54 . Other physical and chemical properties are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Research
Alzheimer’s disease (AD) is a common neurodegenerative disorder characterized by the gradual loss of neuronal structure and function. Researchers have explored potential inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, which play a crucial role in AD progression. Notably, compounds 9 and 16 derived from this quinazoline-dione structure have shown promising inhibitory activity against both AChE and BChE. These dual inhibitors could serve as lead molecules in the fight against AD .
Neuroprotective Effects
Given its interactions with cholinesterase enzymes, this compound may have neuroprotective properties beyond AD. Researchers explore its impact on neuronal survival, synaptic plasticity, and neuroinflammation.
Saima Ali, Sabahat Zahra Siddiqui, Khalid Mohammed Khan, Muhammad Athar Abbasi, Aziz-ur-Rehman, Syed Muhammad Saad, Syed Adnan Ali Shah, Rahman Shah Zaib Saleem & Muhammad Ashraf. “Synthesis, biological evaluation, and molecular docking study of novel 1,2,4-substituted triazoles as inhibitors of Alzheimer’s disease.” Journal of the Iranian Chemical Society, Volume 19, pages 4491–4502, 2022. Link to article
Eigenschaften
IUPAC Name |
3-[6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3/c1-19-9-8-12-23(20(19)2)28-15-17-29(18-16-28)24(31)13-4-3-7-14-30-25(32)21-10-5-6-11-22(21)27-26(30)33/h5-6,8-12H,3-4,7,13-18H2,1-2H3,(H,27,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTMASZPODTRSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-ethylindoline-1,2-dicarboxamide](/img/structure/B2407789.png)
![N-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2407790.png)
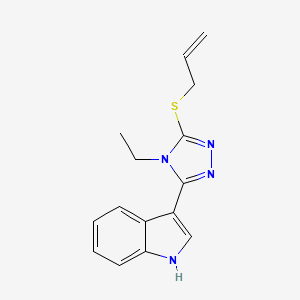
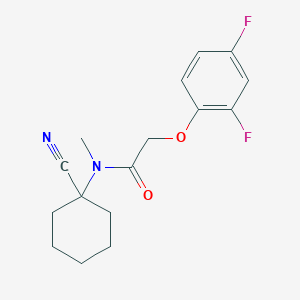

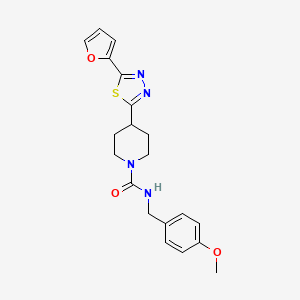
![N-cyclohexyl-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2407800.png)
![N-(1-cyanocyclopentyl)-2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B2407801.png)

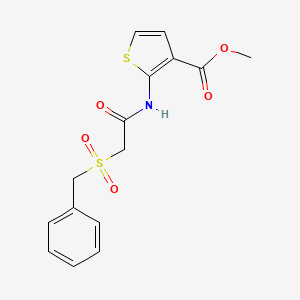

![5-[(2,2-Difluoroethoxy)methyl]-4-iodo-1-methylpyrazole-3-ylamine](/img/structure/B2407807.png)
